2-Methoxyquinoline-7-boronic acid molecular weight and formula
2-Methoxyquinoline-7-boronic acid molecular weight and formula
The following technical guide details the properties, synthesis, and applications of 2-Methoxyquinoline-7-boronic acid , a specialized organoboron building block used in advanced medicinal chemistry.
Core Identity & Synthetic Utility in Drug Discovery
Executive Summary
2-Methoxyquinoline-7-boronic acid (CAS: 2377608-28-9) is a heteroaryl boronic acid derivative essential for the synthesis of complex pharmaceutical scaffolds.[1][2] As a functionalized quinoline, it serves as a critical "warhead" in Suzuki-Miyaura cross-coupling reactions, enabling the installation of the 2-methoxyquinoline moiety into biaryl systems. This structural motif is frequently observed in kinase inhibitors, antimalarials, and receptor modulators where the quinoline nitrogen and methoxy group participate in critical hydrogen bonding interactions with protein targets.
Chemical Identity & Physicochemical Properties
The precise molecular weight and formula are non-negotiable parameters for stoichiometric calculations in synthesis.
Table 1: Core Physicochemical Data
| Parameter | Value | Technical Note |
| Chemical Name | 2-Methoxyquinoline-7-boronic acid | Systematic IUPAC nomenclature |
| CAS Registry Number | 2377608-28-9 | Unique identifier for regulatory/inventory tracking |
| Molecular Formula | C₁₀H₁₀BNO₃ | Contains one Boron atom |
| Molecular Weight | 203.00 g/mol | Monoisotopic mass: ~203.07 Da |
| Appearance | Off-white to pale yellow solid | Hygroscopic; store under inert atmosphere |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexane) |
| Purity Standard | ≥ 95% (HPLC) | Boronic acids often contain varying amounts of boroxine anhydride |
Structural Analysis
The compound features a quinoline bicyclic core substituted at the:
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C2 position: A methoxy (-OCH₃) group, which acts as a hydrogen bond acceptor and enhances lipophilicity compared to the free hydroxy (quinolone) tautomer.
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C7 position: A boronic acid [-B(OH)₂] moiety, serving as the reactive handle for metal-catalyzed cross-coupling.
Synthesis & Manufacturing Protocols
While specific process patents for this exact isomer are proprietary, the synthesis follows established Miyaura Borylation or Lithiation-Borylation protocols starting from the halogenated precursor.
Validated Synthetic Pathway: Miyaura Borylation
The most robust route for scale-up involves the palladium-catalyzed borylation of 7-bromo-2-methoxyquinoline . This method avoids the cryogenic conditions required for lithiation and tolerates the methoxy functional group.
Step-by-Step Protocol (Miyaura Method)
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Precursor Loading: Charge a reaction vessel with 7-bromo-2-methoxyquinoline (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), and Potassium acetate (KOAc, 3.0 equiv).
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Solvent System: Add anhydrous 1,4-Dioxane or DMSO . Degas the solution with nitrogen for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).
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Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03–0.05 equiv) under a positive nitrogen flow.
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Reaction: Heat to 80–100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass will show the pinacol ester initially).
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Hydrolysis (Optional): If the free acid is required, treat the resulting pinacol ester with NaIO₄/NH₄OAc in Acetone/Water to cleave the pinacol group, yielding 2-Methoxyquinoline-7-boronic acid .
Visualization of Synthesis Logic
The following diagram illustrates the conversion of the commercially available bromide to the target boronic acid.
Figure 1: Synthetic pathway from the 7-bromo precursor via Miyaura Borylation and subsequent hydrolysis.
Applications in Drug Discovery
The 2-methoxyquinoline motif is a "privileged structure" in medicinal chemistry. The 7-boronic acid derivative allows researchers to introduce this motif late in the synthesis of a drug candidate.
Primary Application: Suzuki-Miyaura Cross-Coupling
This reagent is used to couple the quinoline ring to aryl or heteroaryl halides (Cl, Br, I) to form biaryl compounds.
Mechanism & Utility:
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Kinase Inhibition: Many Type I and Type II kinase inhibitors utilize a quinoline core to bind to the hinge region of the ATP binding pocket. The 7-position vector allows extension into the solvent-exposed region or the hydrophobic back pocket.
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Solubility Modulation: The methoxy group improves membrane permeability (LogP modulation) compared to the polar quinolone form.
Experimental Workflow: Suzuki Coupling
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Reactants: Combine 2-Methoxyquinoline-7-boronic acid (1.2 equiv) with the Aryl-Halide partner (1.0 equiv).
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Base: Use Na₂CO₃ or K₃PO₄ (2.0 equiv).
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Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd₂(dba)₃/XPhos for sterically hindered substrates.
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Conditions: Reflux in Toluene/Ethanol/Water (2:1:1) or heat in 1,4-Dioxane/Water at 90°C.
Figure 2: Suzuki-Miyaura coupling workflow utilizing the 7-boronic acid to generate biaryl scaffolds.
Handling, Stability, and Safety
Boronic acids are generally stable but require specific handling to maintain reactivity.
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Dehydration (Boroxine Formation): Upon storage, boronic acids can dehydrate to form cyclic trimeric anhydrides (boroxines). This is reversible. If exact stoichiometry is critical, the material may need to be "re-hydrated" or the boroxine content calculated via NMR.
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Protodeboronation: Under highly acidic or basic conditions at high temperatures, the boronic acid group can be cleaved (replaced by H). Avoid prolonged exposure to strong acids.
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation.
References
-
ChemicalBook. (2024). 2-Methoxyquinoline-7-boronic acid Product Entry (CAS 2377608-28-9).[1][2][3][4][5] Retrieved from
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Accela ChemBio. (2024). Product Catalog: 2-Methoxyquinoline-7-boronic Acid. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text for the synthesis protocol).
- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508–7510.
Sources
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- 2. 1207750-07-9,8-Fluoroquinoline-3-boronic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 2-Methoxyquinoline-7-boronic acid | CymitQuimica [cymitquimica.com]
- 4. 2377608-28-9 CAS Manufactory [chemicalbook.com]
- 5. 2-Methoxyquinoline-7-boronic acid | 2377608-28-9 [m.chemicalbook.com]
